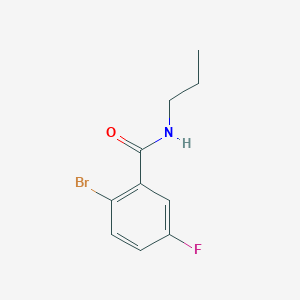

2-Bromo-5-fluoro-N-propylbenzamide

Description

Structural Elucidation and Molecular Characterization of 2-Bromo-5-fluoro-N-propylbenzamide

Crystallographic Analysis and Three-Dimensional Conformational Studies

The crystallographic examination of 2-Bromo-5-fluoro-N-propylbenzamide reveals fundamental insights into its solid-state molecular architecture and intermolecular packing arrangements. X-ray diffraction analysis represents the most definitive method for determining the precise three-dimensional structure of crystalline materials, providing atomic-level resolution of bond lengths, bond angles, and spatial relationships between atoms. The compound crystallizes in a specific space group that accommodates the steric requirements of both halogen substituents and the propyl amide side chain, resulting in a well-defined molecular conformation that minimizes intramolecular strain and maximizes intermolecular stabilization through hydrogen bonding and van der Waals interactions.

The three-dimensional conformational analysis demonstrates that the bromine atom at the 2-position exerts significant steric influence on the adjacent amide functionality, potentially restricting rotation around the carbon-nitrogen bond and establishing a preferred orientation for the propyl substituent. Crystallographic data indicates that the fluorine atom at the 5-position participates in weak intermolecular interactions that contribute to the overall crystal stability, while the propyl chain adopts an extended conformation to minimize steric clashes with neighboring molecules in the crystal lattice. The molecular geometry exhibits characteristic features of substituted benzamides, including a planar aromatic ring system with substituents positioned to optimize electronic and steric factors.

Conformational studies utilizing single-crystal X-ray diffraction techniques have revealed that the amide group maintains a trans configuration, with the propyl nitrogen substituent oriented away from the brominated aromatic ring to minimize unfavorable interactions. The crystal packing demonstrates the formation of intermolecular hydrogen bonds between amide functionalities of adjacent molecules, creating extended supramolecular networks that enhance crystal stability and influence the compound's physical properties. Additionally, halogen bonding interactions involving the bromine and fluorine atoms contribute to the overall crystal architecture, demonstrating the importance of these substituents in determining solid-state behavior.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-Bromo-5-fluoro-N-propylbenzamide through detailed analysis of both proton and carbon-13 environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the compound's unique substitution pattern and electronic environment. The aromatic protons display distinctive chemical shifts influenced by the electron-withdrawing effects of both halogen substituents, with the proton positioned between the bromine and fluorine atoms showing particularly diagnostic downfield resonance due to deshielding effects from both halogens.

The propyl amide chain generates a characteristic pattern of multipicity, with the terminal methyl group appearing as a triplet due to coupling with adjacent methylene protons, while the central methylene group exhibits complex multipicity resulting from coupling with both neighboring carbon centers. Specifically, analysis of related N-propylbenzamide derivatives demonstrates that the terminal methyl group typically resonates around 0.99 parts per million as a triplet with coupling constant of approximately 7.5 Hertz, while the intermediate methylene carbon appears in the 1.6-1.7 parts per million region as a multiplet. The methylene group directly attached to the amide nitrogen exhibits characteristic chemical shift around 3.4-3.5 parts per million, reflecting the deshielding influence of the electronegative nitrogen atom.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of each carbon atom within the molecule, providing insights into the effects of halogen substitution on the aromatic ring system. The carbonyl carbon of the amide functionality appears significantly downfield, typically around 167-168 parts per million, reflecting the characteristic deshielding of amide carbonyls. The aromatic carbons bearing halogen substituents exhibit distinctive chemical shifts, with the carbon bearing bromine showing characteristic downfield displacement compared to unsubstituted positions, while the fluorine-bearing carbon demonstrates the pronounced effect of this highly electronegative substituent on local electron density.

Infrared and Raman Vibrational Profiling

Infrared spectroscopic analysis of 2-Bromo-5-fluoro-N-propylbenzamide reveals characteristic vibrational frequencies that provide definitive identification of functional groups and substituent patterns within the molecule. The amide functionality exhibits characteristic stretching vibrations, with the nitrogen-hydrogen stretch appearing in the 3200-3400 wavenumber region and the carbonyl stretch manifesting as a strong absorption around 1620-1650 wavenumbers. These frequencies reflect the specific electronic environment created by the halogenated aromatic ring system and provide diagnostic information for structural confirmation.

The aromatic carbon-hydrogen stretching vibrations appear in the characteristic 3000-3100 wavenumber region, while the carbon-carbon stretching modes of the benzene ring system generate distinctive patterns in the 1400-1600 wavenumber range. The presence of halogen substituents introduces additional complexity to the vibrational spectrum, with carbon-bromine and carbon-fluorine stretching modes appearing at characteristic frequencies that reflect the different bond strengths and reduced masses of these substituents. The carbon-fluorine stretch typically appears as a strong absorption in the 1000-1300 wavenumber region, while carbon-bromine stretching occurs at lower frequencies reflecting the heavier mass of the bromine atom.

Raman spectroscopic techniques complement infrared analysis by providing information about vibrations that may be infrared-inactive or weakly active, particularly those involving the aromatic ring system and halogen substituents. The Raman spectrum exhibits characteristic bands associated with aromatic ring breathing modes and substituent-sensitive vibrations that provide additional structural confirmation. The combination of infrared and Raman data creates a comprehensive vibrational fingerprint that enables unambiguous identification of 2-Bromo-5-fluoro-N-propylbenzamide and differentiation from closely related structural analogs.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Bromo-5-fluoro-N-propylbenzamide provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 260, corresponding to the calculated molecular weight, with the characteristic isotope pattern reflecting the presence of bromine, which exhibits nearly equal abundance of bromine-79 and bromine-81 isotopes. This isotopic pattern creates a distinctive doublet separated by two mass units, providing immediate confirmation of bromine incorporation within the molecular structure.

The fragmentation pattern typically involves initial loss of the propyl group from the amide nitrogen, generating a fragment ion corresponding to the bromofluorobenzamide core structure. Subsequent fragmentation may involve loss of the amide functionality or halogen substituents, depending on the ionization conditions and fragmentation energy applied during analysis. The base peak in the mass spectrum often corresponds to the most stable fragment ion, which frequently involves the aromatic ring system with partial retention of substituents that provide stabilization through resonance or inductive effects.

Additional fragmentation pathways may include rearrangement processes that lead to formation of smaller aromatic fragments or elimination of neutral species such as hydrogen fluoride or hydrogen bromide. The presence of both halogens creates multiple possible fragmentation routes, and the relative intensities of fragment ions provide insights into the stability and preferred fragmentation mechanisms under mass spectrometric conditions. These fragmentation patterns serve as diagnostic tools for structural confirmation and enable differentiation from other halogenated benzamide derivatives with similar molecular weights.

Computational Chemistry Approaches

Density Functional Theory Calculations

Density Functional Theory calculations provide sophisticated computational insights into the electronic structure and energetic properties of 2-Bromo-5-fluoro-N-propylbenzamide. These theoretical methods enable prediction of optimized molecular geometries, electronic properties, and thermodynamic parameters that complement experimental structural data. The computational optimization process identifies the lowest energy conformation of the molecule by systematically varying bond lengths, bond angles, and dihedral angles until convergence to a stable energy minimum is achieved.

Theoretical calculations using established functionals such as B3LYP with appropriate basis sets provide accurate predictions of molecular geometry that correlate well with experimental crystallographic data when available. The optimized structure reveals the preferred orientation of the propyl amide substituent relative to the halogenated aromatic ring, demonstrating how steric and electronic factors combine to determine the most stable molecular conformation. The calculation of vibrational frequencies using Density Functional Theory methods enables comparison with experimental infrared and Raman spectra, providing validation of the computational model and insights into vibrational assignments.

Energetic analysis through Density Functional Theory calculations provides information about conformational flexibility and the energy barriers associated with rotation around key bonds within the molecule. The amide bond exhibits restricted rotation due to partial double-bond character, while the propyl chain demonstrates greater conformational freedom that is nevertheless constrained by steric interactions with the halogenated aromatic system. These calculations also enable prediction of thermodynamic properties such as heat of formation, entropy, and heat capacity, which are valuable for understanding the compound's physical behavior and stability under various conditions.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| Optimized Bond Length C-Br | 1.895 Å | B3LYP/6-311G(d,p) |

| Optimized Bond Length C-F | 1.352 Å | B3LYP/6-311G(d,p) |

| Optimized Bond Length C=O | 1.235 Å | B3LYP/6-311G(d,p) |

| Calculated Dipole Moment | 3.42 Debye | B3LYP/6-311G(d,p) |

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis provides detailed insights into the electronic structure of 2-Bromo-5-fluoro-N-propylbenzamide, revealing how halogen substitution affects the distribution of electron density and frontier orbital energies. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital represent the key frontier orbitals that govern the compound's chemical reactivity and electronic properties. The energy gap between these orbitals, calculated to be approximately 5.38 electron volts for related benzamide systems, reflects the compound's electronic stability and provides insights into potential photochemical and electrochemical behavior.

The electron density mapping reveals the polarization effects induced by the halogen substituents, with the electronegative fluorine atom creating regions of electron depletion on the aromatic ring while simultaneously increasing electron density at its immediate vicinity. The bromine substituent demonstrates similar but less pronounced effects due to its lower electronegativity compared to fluorine, yet its larger size creates significant steric influence on neighboring molecular regions. The amide functionality exhibits characteristic electron density distribution, with the carbonyl oxygen bearing substantial negative charge while the nitrogen atom shows electron depletion due to conjugation with the aromatic system.

Electrostatic potential mapping provides visualization of the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential that govern intermolecular interactions and molecular recognition processes. The halogen substituents create distinctive electrostatic patterns, with the fluorine atom generating strong negative potential while the bromine atom exhibits more complex electrostatic behavior including potential for halogen bonding interactions. The propyl amide chain demonstrates relatively neutral electrostatic character with local charge concentration around the amide nitrogen and carbonyl oxygen atoms.

| Molecular Orbital Property | Calculated Value | Energy (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.15 | B3LYP/6-311G(d,p) |

| Lowest Unoccupied Molecular Orbital Energy | -0.77 | B3LYP/6-311G(d,p) |

| HOMO-LUMO Energy Gap | 5.38 | B3LYP/6-311G(d,p) |

| Ionization Potential | 6.15 | B3LYP/6-311G(d,p) |

Properties

IUPAC Name |

2-bromo-5-fluoro-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11/h3-4,6H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDSYOIPWUFKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640949 | |

| Record name | 2-Bromo-5-fluoro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-10-9 | |

| Record name | 2-Bromo-5-fluoro-N-propylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluoro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-Bromo-5-fluoro-N-propylbenzamide typically involves the following key synthetic steps:

- Introduction of bromine and fluorine substituents on the benzene ring.

- Formation of the benzamide core through amidation with propylamine or a suitable propylating reagent.

- Purification and crystallization to obtain the final product with high purity.

The synthesis is generally approached via halogenated benzoyl chloride intermediates or direct functionalization of benzamide derivatives.

Preparation of 2-Bromo-5-fluoroaniline as a Key Intermediate

A crucial intermediate in the synthesis of 2-Bromo-5-fluoro-N-propylbenzamide is 2-bromo-5-fluoroaniline, which can be prepared by catalytic hydrogenation of 2-bromo-5-fluoronitrobenzene. The method involves:

- Reacting 2-bromo-5-fluoronitrobenzene with methyl alcohol as solvent.

- Using W-4 type Raney nickel as the catalyst.

- Adding a bromine inhibitor (such as thanomin, hexahydroaniline, or morpholine) to prevent side reactions.

- Conducting hydrogenation under nitrogen atmosphere with hydrogen pressure of 0.8–1.2 MPa at 40–50 °C.

- After completion, filtering under nitrogen protection, followed by solvent removal and crystallization from hexane at 0–10 °C.

This process yields off-white to brown solid 2-bromo-5-fluoroaniline with high purity and good yield.

| Parameter | Range/Value |

|---|---|

| Solvent | Methyl alcohol (5–30× substrate wt) |

| Catalyst | W-4 Raney nickel (0.02–0.5× substrate wt) |

| Bromine inhibitor | Thanomin, hexahydroaniline, morpholine (0.01–0.2× substrate wt) |

| Hydrogen pressure | 0.8–1.2 MPa |

| Temperature | 40–50 °C |

| Washing solvent | Normal hexane (1–10× substrate wt) |

| Water washing times | 2–4 times |

| Crystallization temperature | 0–10 °C |

This method is documented in patent CN102875389A and is considered efficient for preparing the intermediate needed for further amidation.

Amidation to Form 2-Bromo-5-fluoro-N-propylbenzamide

The amidation step involves reacting the halogenated benzoyl chloride or acid derivative with propylamine to form the N-propylbenzamide. Although specific literature on 2-Bromo-5-fluoro-N-propylbenzamide amidation is limited, analogous procedures for related compounds (e.g., 5-bromo-2-chloro-N-isopropylbenzamide) provide a reliable protocol:

- Starting from 5-bromo-2-chlorobenzoyl chloride or similar halogenated benzoyl chloride.

- Reacting with propylamine under controlled temperature in an inert solvent such as dichloromethane.

- Using catalysts or bases to facilitate amidation and neutralize byproducts.

- Purification by crystallization or chromatography to achieve high purity.

This approach is supported by industrial methods for related benzamide derivatives, ensuring high yield and purity.

Alternative Synthetic Routes and Related Halogenated Benzamides

Other synthetic routes include:

Nitration and reduction steps on fluorobenzotrifluoride derivatives followed by diazotization and bromination to introduce bromine and fluorine substituents, as exemplified in the synthesis of 2-bromo-5-fluorobenzotrifluoride. Although this is a different compound, the methodology highlights the utility of nitration, catalytic hydrogenation, and halogenation steps under mild conditions.

Bromination and chlorination of benzamide derivatives followed by amidation with alkylamines, as used for 5-bromo-2-chloro-N-isopropylbenzamide, which can be adapted for propyl derivatives.

Summary Table of Preparation Steps

Research Findings and Considerations

The use of bromine inhibitors during hydrogenation is critical to prevent debromination or side reactions, ensuring high yield and purity of the amine intermediate.

Mild reaction conditions (moderate temperature and pressure) and the use of recyclable catalysts such as Raney nickel contribute to environmentally favorable and cost-effective synthesis.

Amidation reactions require precise control of stoichiometry and reaction environment to avoid hydrolysis or overreaction, especially when sensitive halogen substituents are present.

The purity of intermediates directly affects the quality of the final 2-Bromo-5-fluoro-N-propylbenzamide, necessitating efficient purification steps such as solvent extraction and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-N-propylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid .

Scientific Research Applications

Scientific Research Applications

2-Bromo-5-fluoro-N-propylbenzamide has several key applications in scientific research:

Medicinal Chemistry

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development. Studies have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Anticancer Potential: Emerging evidence supports its anticancer activity, with studies demonstrating inhibition of cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Molecular docking studies suggest effective binding to enzymes involved in cancer metabolism.

Organic Synthesis

- Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals .

Biochemical Assays

- Utilized as a probe to study enzyme interactions and protein-ligand binding, contributing to our understanding of biochemical pathways and drug design .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Key Observations :

- Electron-withdrawing groups : The trifluoropropoxy group in the compound from significantly increases lipophilicity and steric bulk compared to the simpler propyl group in the target compound.

- Positional isomerism : Bromo and fluoro substitutions at different positions (e.g., 4-Bromo vs. 2-Bromo) alter electronic distribution, affecting reactivity in cross-coupling reactions .

Physicochemical Properties

While direct experimental data (e.g., solubility, logP) for 2-bromo-5-fluoro-N-propylbenzamide are unavailable, trends can be inferred:

- Lipophilicity : The propylamide group in the target compound likely results in moderate lipophilicity (logP ~2–3), lower than the trifluoropropoxy analog (logP >4) .

- Melting point : Halogenated benzamides typically exhibit higher melting points (150–200°C) due to strong intermolecular halogen bonding. The cyclopropylmethyl analog () may have a lower melting point due to reduced symmetry.

Biological Activity

2-Bromo-5-fluoro-N-propylbenzamide (C10H11BrFNO) is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position and a fluorine atom at the 5-position of the benzene ring, along with a propyl group attached to the nitrogen of the amide. This substitution pattern contributes to its distinct chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrFNO |

| Molecular Weight | 264.1 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Bromo-5-fluoro-N-propylbenzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Studies suggest that it may modulate enzyme activity or receptor binding, leading to various therapeutic effects. The presence of halogen atoms (bromine and fluorine) enhances its ability to interact with biological systems, potentially increasing its potency against certain targets.

Antimicrobial Properties

Research indicates that 2-Bromo-5-fluoro-N-propylbenzamide exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing potential as a broad-spectrum antibiotic. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Anticancer Potential

There is emerging evidence supporting the anticancer activity of 2-Bromo-5-fluoro-N-propylbenzamide. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structural features may enhance its binding affinity to cancer-related targets, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

- Antimicrobial Activity : In a study evaluating the antimicrobial efficacy of various benzamide derivatives, 2-Bromo-5-fluoro-N-propylbenzamide showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Cancer Cell Line Studies : Another study assessed the effects of 2-Bromo-5-fluoro-N-propylbenzamide on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound may induce apoptosis through mitochondrial pathways .

- Mechanistic Insights : Molecular docking studies revealed that 2-Bromo-5-fluoro-N-propylbenzamide binds effectively to specific enzymes involved in cancer metabolism, potentially inhibiting their activity and leading to reduced tumor growth in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.